molecular formula C11H12BrFOZn B14880375 4-Fluoro-2-(4-penten-1-oxy)phenylZinc bromide

4-Fluoro-2-(4-penten-1-oxy)phenylZinc bromide

Cat. No.: B14880375
M. Wt: 324.5 g/mol
InChI Key: AGQFWEYLTDLMRV-UHFFFAOYSA-M
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Description

4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc compound used in various organic synthesis reactions. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely applied in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 4-fluoro-2-(4-penten-1-oxy)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and products. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then diluted to a 0.25 M concentration in THF for commercial use.

Chemical Reactions Analysis

Types of Reactions: 4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: THF is commonly used due to its ability to dissolve both organic and inorganic compounds.

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling process.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of advanced materials with specific properties.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of potential drug candidates through the formation of carbon-carbon bonds.

    Bioconjugation: Applied in the modification of biomolecules for research purposes.

Industry:

    Polymer Chemistry: Used in the synthesis of polymers with unique properties.

    Fine Chemicals: Employed in the production of fine chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide compound, forming a palladium complex.

    Transmetalation: The organozinc compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

    4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLBORONIC ACID: Used in similar cross-coupling reactions but involves different reaction mechanisms.

    4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLMAGNESIUM BROMIDE: Another organometallic compound used in Grignard reactions.

Uniqueness: 4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in THF, making it particularly useful in Suzuki-Miyaura coupling reactions. Its ability to form stable organozinc intermediates allows for efficient and selective synthesis of complex organic molecules.

Properties

Molecular Formula

C11H12BrFOZn

Molecular Weight

324.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-pent-4-enoxybenzene-4-ide

InChI

InChI=1S/C11H12FO.BrH.Zn/c1-2-3-4-8-13-11-7-5-6-10(12)9-11;;/h2,5-6,9H,1,3-4,8H2;1H;/q-1;;+2/p-1

InChI Key

AGQFWEYLTDLMRV-UHFFFAOYSA-M

Canonical SMILES

C=CCCCOC1=[C-]C=CC(=C1)F.[Zn+]Br

Origin of Product

United States

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